molecular formula C15H19NO3 B14608098 N-(3-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide CAS No. 58813-13-1

N-(3-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide

Cat. No.: B14608098
CAS No.: 58813-13-1
M. Wt: 261.32 g/mol
InChI Key: WWXCWXSMWXHLCT-UHFFFAOYSA-N
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Description

N-(3-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide is an organic compound that belongs to the class of carboxamides. This compound is characterized by the presence of an ethoxyphenyl group attached to a pyran ring, which is further substituted with a methyl group. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-diketone.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Ethoxyphenyl)acetamide: Similar in structure but lacks the pyran ring.

    N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide: Contains a naphthalene ring instead of a pyran ring.

    4-{[1-(2-Hydroxy-3-ethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: Contains a pyrazole ring and different functional groups.

Uniqueness

N-(3-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

58813-13-1

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

N-(3-ethoxyphenyl)-6-methyl-3,4-dihydro-2H-pyran-5-carboxamide

InChI

InChI=1S/C15H19NO3/c1-3-18-13-7-4-6-12(10-13)16-15(17)14-8-5-9-19-11(14)2/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,16,17)

InChI Key

WWXCWXSMWXHLCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=C(OCCC2)C

Origin of Product

United States

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